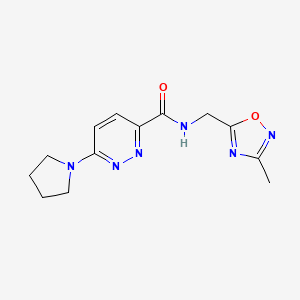
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C13H16N6O2 and its molecular weight is 288.311. The purity is usually 95%.
BenchChem offers high-quality N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Applications
Nitrogen-containing heterocyclic compounds, such as those related to the pyrrolidinyl and oxadiazolyl moieties in N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, are pivotal in various scientific applications. These compounds are fundamental in the development of pharmaceuticals and agrochemicals due to their significant biological activities. The diverse structures of these compounds, ranging from simple pyridine bases to more complex pharmaceutical ingredients, contribute to their widespread use in the synthesis of herbicides, insecticides, vitamins, adhesives, and even electroconductive polymers like polypyrrole. The rapid growth in the number of these nitrogen-containing chemicals highlights their importance in ongoing scientific research and industrial applications (Higasio & Shoji, 2001; Higashio & Shoji, 2004).
Antimycobacterial Properties
Compounds featuring the 1,2,4-oxadiazole moiety, similar to the one found in N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, have been synthesized and evaluated for their antimycobacterial activities against Mycobacterium tuberculosis. These compounds, especially those substituted with oxadiazole-5-ones and oxadiazole-5-thiones, have shown varying degrees of potency, some up to 16 times the effectiveness of pyrazinamide, a notable anti-tuberculosis drug. This indicates the potential use of such compounds in developing new treatments for tuberculosis (Gezginci, Martin, & Franzblau, 1998).
Solvent-Free Heterocyclic Synthesis
The solvent-free synthesis of heterocyclic compounds, including oxadiazoles, pyridines, and related structures, is an area of significant interest in green chemistry. Such methods aim to reduce or eliminate the use of harmful solvents in chemical reactions, making the synthesis process more environmentally friendly and potentially more cost-effective. These techniques are particularly relevant for the synthesis of complex molecules like N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, which contain multiple heterocyclic rings (Martins et al., 2009).
Recyclization in Heterocyclic Synthesis
The recyclization of heterocyclic compounds is a crucial strategy in the synthesis of novel nitrogenous structures. This approach involves the transformation of existing heterocyclic frameworks into new ones, potentially leading to compounds with unique biological or chemical properties. Such strategies could be applied to modify or enhance the properties of molecules like N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide for specific scientific or therapeutic applications (Chumachenko, Shablykin, & Brovarets, 2013).
properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2/c1-9-15-12(21-18-9)8-14-13(20)10-4-5-11(17-16-10)19-6-2-3-7-19/h4-5H,2-3,6-8H2,1H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJKQNAJVIPKLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=NN=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2585352.png)
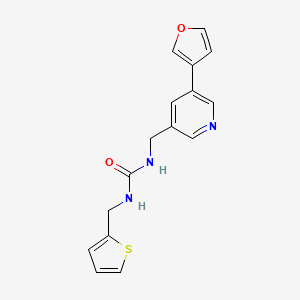
![[4-(3-Chlorophenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2585355.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2585360.png)
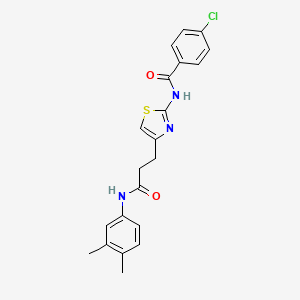
![3-(4-isopropoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2585362.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2585363.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-bromobenzamide](/img/structure/B2585364.png)
![Ethyl 5-(2-methoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2585365.png)
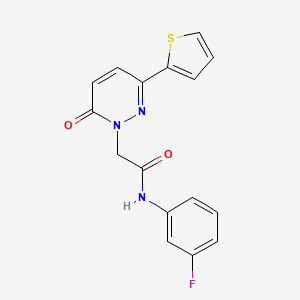

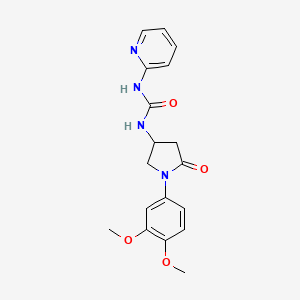
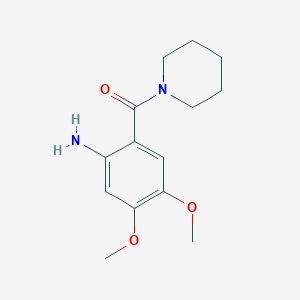
![N-{[2-(2-methoxyethoxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2585372.png)